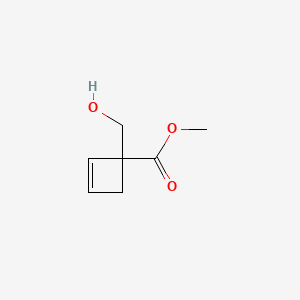
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate: is an organic compound with the molecular formula C7H10O3 . It is a cyclobutene derivative, characterized by a hydroxymethyl group and a carboxylate ester group attached to the cyclobutene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate typically involves the following steps:
Cyclobutene Formation: The initial step involves the formation of the cyclobutene ring. This can be achieved through cyclization reactions of suitable precursors under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Methyl 1-(carboxymethyl)cyclobut-2-ene-1-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism and signal transduction.
Comparación Con Compuestos Similares
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate can be compared with similar compounds such as:
Methyl 1-cyclopentene-1-carboxylate: Similar in structure but with a five-membered ring.
Methyl 1-cyclohexene-1-carboxylate: Contains a six-membered ring, offering different reactivity and properties.
Ethyl 2-methyl-1-cyclobutene-1-carboxylate: An ethyl ester derivative with a similar cyclobutene core.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h2-3,8H,4-5H2,1H3 |
Clave InChI |
NPKMIGDJHMEBPI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


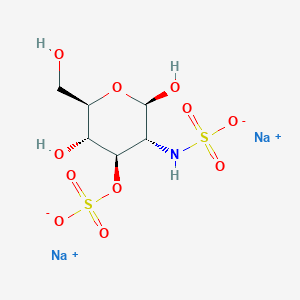
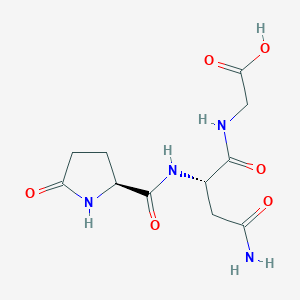
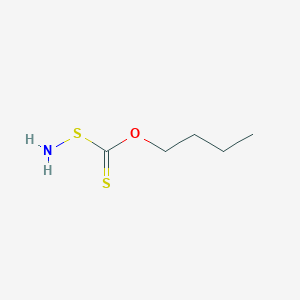
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)


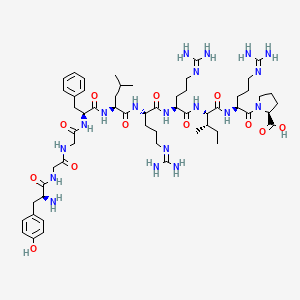

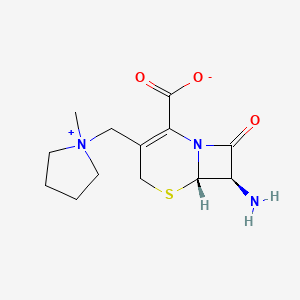
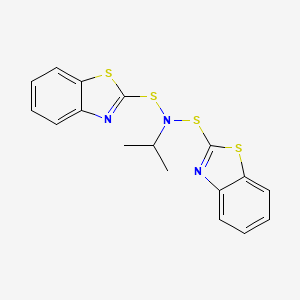

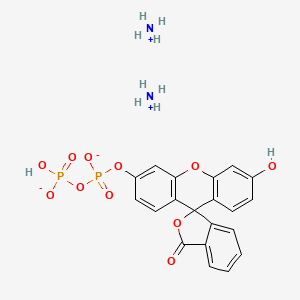
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
